

Application Note: Hyperpolarization of [1-13C]L-Alanine via Dissolution DNP

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Compound of Interest

Compound Name: L-ALANINE (1-13C)

Cat. No.: B1580391

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Executive Summary & Scientific Rationale

Metabolic imaging using hyperpolarized

C substrates allows for the real-time monitoring of enzymatic kinetics in vivo.^{[1][2][3][4]} While [1-

C]pyruvate is the gold standard, [1-

C]L-alanine offers unique insights into alanine aminotransferase (ALT) activity and protein synthesis pathways.

This protocol details the hyperpolarization of [1-

C]L-alanine using Dissolution Dynamic Nuclear Polarization (d-DNP).^{[1][3][4]} Unlike pyruvate, L-alanine is a zwitterionic amino acid with distinct solubility and relaxation properties. This guide prioritizes a biocompatible aqueous formulation to minimize toxicity concerns during preclinical or clinical translation, while ensuring high polarization levels (

) and sufficient

relaxation times for metabolic mapping.

Key Mechanistic Principles

- Polarization Source: We utilize Trityl OX063, a stable radical with a narrow EPR linewidth, facilitating efficient thermal mixing with ^{13}C nuclei at cryogenic temperatures (1.2 K).
- Glass Formation: A semi-crystalline sample leads to poor DNP efficiency. We employ a Glycerol:Water matrix to ensure an amorphous "glass" state, preventing phase separation of the radical.
- Relaxation Management: Paramagnetic agents (radicals) shorten T_1 . The dissolution step must rapidly dilute the radical concentration ($< 20 \mu\text{M}$ final) to preserve the hyperpolarized state during transfer.

Experimental Design & Materials Reagents and Equipment

Category	Item	Specification
Isotope	[1-C]L-Alanine	>99% purity, 99% enrichment (Sigma/CIL)
Radical	Trityl OX063	High purity (GE Healthcare / Oxford)
Glassing Agent	Glycerol	Anhydrous, molecular biology grade
Solvent	Milli-Q Water	18.2 MΩ·cm
Additives	Gadolinium (Gd))	ProHance (Gadoteridol) or GdCl ₃ chelate
Hardware	DNP Polarizer	3.35 T (94 GHz) or 5 T (140 GHz) system
Hardware	NMR Spectrometer	1.4 T (benchtop) or high-field (animal scanner)

Sample Formulation (The "Active Dose")

The following formulation prepares a 2.0 M [1-C]L-alanine stock. High substrate concentration is critical to maximize the final injected signal-to-noise ratio (SNR).

Protocol for 100 mg Sample Preparation:

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- Solvent Prep: Prepare a 1:1 (w/w) mixture of Glycerol and Water.[5]
- Radical Doping: Dissolve Trityl OX063 in the solvent matrix to a concentration of 15-20 mM.
 - Note: While some protocols use up to 38 mM for dry preparations, 15-20 mM is optimal for aqueous alanine to balance buildup speed vs. relaxation losses.

- Gadolinium Doping: Add Gd

chelate to a final concentration of 1.0 - 1.5 mM.

- Mechanism:^[1]^[3] Gd

shortens the electronic

of the radical, enabling faster electron recycling and more efficient polarization transfer.

- Substrate Addition: Add [1-

C]L-alanine to the doped solvent. Sonicate gently at 40°C until fully dissolved.

- Checkpoint: The solution must be visually clear. Cloudiness indicates undissolved crystals, which will destroy the glass state and kill polarization.

DNP Polarization Protocol (Solid State)

This phase builds nuclear polarization at cryogenic equilibrium.

Sample Loading

- Pipette 30-50

L of the prepared sample into the DNP sample cup (PEEK or PTFE).

- Insert the sample cup into the polarizer cryostat.
- Visual Check: Verify the formation of an opaque but uniform glass upon freezing. White "snow" spots indicate crystallization (Bad).

Microwave Irradiation

- Temperature: Cool to 1.2 K - 1.4 K (Liquid Helium bath).
- Microwave Frequency: 94.005 GHz (for 3.35 T) or 140 GHz (for 5 T).
 - Optimization: Perform a frequency sweep to find the positive polarization maximum (). This is typically offset by the nuclear Larmor frequency from the radical center.

- Modulation: Apply triangular frequency modulation (FM) with an amplitude of 50-100 MHz and rate of 0.5-1 kHz.
 - Why? FM excites a broader packet of electron spins, engaging more electrons in the spectral diffusion process to polarize the bulk ^{13}C nuclei.

Buildup Monitoring

- Monitor the ^{13}C signal via low-flip-angle pulses (e.g., 1° every 5 minutes).
 - Target: Exponential buildup to plateau.
 - Time Constant: Typical buildup time () is 45 - 90 minutes.
 - End Point: Dissolve when polarization reaches saturation (typically >20-30% solid-state polarization).

Dissolution and Transfer Workflow

This is the most critical step. The transition from solid (1.2 K) to liquid (300 K) must be instantaneous to prevent relaxation.

Dissolution Media Preparation

- Volume: 4.0 - 5.0 mL (depending on desired final concentration).
- Composition: 100 mM Phosphate or TRIS buffer (pH 7.4) + 100 mg/L EDTA.
 - Role of EDTA: Chelates trace paramagnetic ions (like Cu or Fe) from the plumbing, which would otherwise relax the sample.

- Temperature: Superheat to 170°C - 180°C at 10 bar pressure.

The Dissolution Sequence

- Lift: Raise the sample slightly above the liquid helium level (to the "dwell" position).
- Inject: Fire the superheated solvent onto the frozen sample.
- Transfer: The dissolved sample is driven by helium gas pressure (6-9 bar) through a magnetic tunnel (or solenoid) to the NMR spectrometer/MRI scanner.
 - Critical: The transfer line must be shielded or actively magnetized (> 10 mT) to prevent zero-field crossing, which causes rapid polarization loss.

Neutralization & Filtration

- The output flows into a receiver vessel.
- Filtration: An in-line mechanical filter (10 m) removes any potential plastic debris.
- Final pH: Verify pH is physiological (7.2 - 7.6).

Quality Control & Data Analysis

Calculation of Enhancement

To validate the protocol, compare the hyperpolarized (HP) signal to a thermal equilibrium (TE) signal.

Formula:

- : Integrated signal area.
- : Number of scans (HP=1, TE=many).
- : Receiver gain.
- : Transfer time.[6]

Polarization (

):

Where

at 1.4 T / 300 K.

Relaxation Characterization ()

Acquire a dynamic series of spectra with a small flip angle (

) every 3 seconds.

Fitting Model:

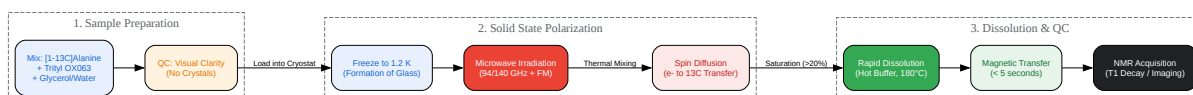
- Correct for the RF pulse consumption (term).

- Expected Values: [1-

C]L-alanine

at 3 T should be 30 - 45 seconds.

Visualization: DNP Workflow & Mechanism[3][4]



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Figure 1: End-to-end workflow for L-alanine hyperpolarization, from formulation to NMR acquisition.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Solid-State Polarization (<10%)	Crystallization of sample.	Ensure 1:1 Glycerol:Water ratio. ^[5] Warm sample slightly and refreeze rapidly ("annealing").
Fast Signal Decay (< 20s)	Paramagnetic contamination.	Check EDTA concentration in dissolution buffer. Ensure Trityl concentration is not too high (>20mM).
Cloudy Dissolution Output	Incomplete melting or precipitation.	Increase dissolution solvent temperature. Check pH compatibility of alanine.
Blue/Green Solution	Radical presence. ^{[1][3][4][5][6][7][8][9][10][11]}	Normal. Trityl OX063 is green in solution. If too dark, dilution was insufficient.

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- To cite this document: BenchChem. [Application Note: Hyperpolarization of [1-13C]L-Alanine via Dissolution DNP]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580391/docs#application-note-hyperpolarization-of-1-13c-l-alanine-via-dissolution-dnp>]

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